molecular formula C13H11ClN2O2 B2595964 N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide CAS No. 18020-70-7

N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide

Cat. No.: B2595964
CAS No.: 18020-70-7
M. Wt: 262.69
InChI Key: ZTQDFARVJYAJHY-UHFFFAOYSA-N
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Description

N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-8-hydroxyquinoline.

    Alkylation: The 5-chloro-8-hydroxyquinoline undergoes alkylation with a suitable alkylating agent to introduce the prop-2-enamide group.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell proliferation.

    Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in microbes and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide.

    8-Hydroxyquinoline: A parent compound with similar biological activities.

    Styrylquinoline Derivatives: Known for their HIV-1 integrase inhibitory activity.

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-11(17)16-7-8-6-10(14)9-4-3-5-15-12(9)13(8)18/h2-6,18H,1,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQDFARVJYAJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=C2C=CC=NC2=C1O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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